molecular formula C20H20N2O2S B2372370 ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1206985-96-7

ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2372370
CAS No.: 1206985-96-7
M. Wt: 352.45
InChI Key: VLTRPQMIQFCWAS-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazole derivatives are known to have various biological activities and are used in many pharmaceutical drugs .


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo reactions with hydrazine derivatives to form new compounds .

Scientific Research Applications

CRTh2 Receptor Antagonist Chemotype

Ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate derivatives have been explored in the discovery and evolution of a novel CRTh2 receptor antagonist chemotype. This research includes the development of structure-activity relationships (SAR) and the analysis of in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) properties of selected compounds, which is significant in the field of therapeutic agents targeting inflammatory and allergic diseases (Pothier et al., 2012).

Antibacterial Studies

Imidazole derivatives, synthesized from reactions involving this compound, have been characterized and their antibacterial properties studied. These derivatives show promise in developing new antimicrobial agents, contributing to the field of infectious disease treatment (Ali, 2018).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel 1,3,4-oxadiazole compounds derived from 1H-imidazole, utilizing ethyl 2-(1H-imidazol-1-yl)acetate. These studies provide insights into organic synthesis methodologies and the development of compounds with potential biological activities (Al-badrany et al., 2019).

Synthesis of Antitumor Derivatives

This compound has been used to synthesize various derivatives, including thiophene, pyrazole, coumarin, and others, incorporated with the benzo[d]imidazole moiety. These synthesized compounds have been evaluated for their antitumor activities against different cancer cell lines, offering potential advancements in cancer treatment (Mohareb & Gamaan, 2018).

Antimicrobial Screening

Derivatives of ethyl 2-(1H-imidazol-1-yl)ethyl)piperazine have been synthesized and screened for their in vitro antimicrobial properties. This research contributes to the development of new antimicrobial agents (Rajkumar et al., 2014).

Cytotoxic Activity

Compounds synthesized from ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate have shown cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This research is crucial for the development of novel chemotherapeutic agents (Nguyen et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many imidazole derivatives exhibit biological activity and are used in pharmaceuticals for their anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant, antihelmintic, anti-inflammatory, and antiviral activity .

Future Directions

The future directions for research into this compound would likely involve further exploration of its potential biological activities and uses in pharmaceuticals. Imidazole derivatives are a rich area of study due to their wide range of biological activities .

Properties

IUPAC Name

ethyl 2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-11-9-15(2)10-12-16)22(20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTRPQMIQFCWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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